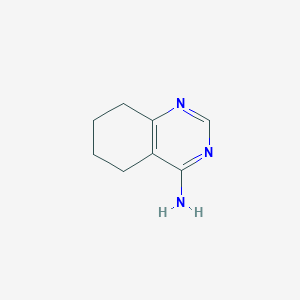
5,6,7,8-Tetrahydroquinazolin-4-amine
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinazolin-4-amine is a chemical compound with the CAS Number: 200412-97-1 . It has a molecular weight of 149.2 .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinazolin-4-amine consists of a total of 40 bond(s). There are 19 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), and 1 Pyrimidine(s) .Applications De Recherche Scientifique
Anti-Tuberculosis Drug Development
This compound has been identified as a potential candidate for anti-tuberculosis (TB) drug development due to its interaction with enzymes vital for physiological functions in Mycobacterium tuberculosis .
Synthesis of Tetrahydroquinazolines
It serves as a precursor for synthesizing new series of tetrahydroquinazolines, which can be achieved under mild conditions with excellent yields and easy workup .
Hypoglycemic Activity
Derivatives of 5,6,7,8-Tetrahydroquinazolin-4-amine have shown potent hypoglycemic activity, making them relevant in diabetes research .
Antibacterial Evaluation
The compound has been used in the synthesis and characterization of new molecules with potential antibacterial properties .
Antiviral Study
There is research indicating the use of this compound in antiviral studies, although specific details on its efficacy and mechanism are not provided in the search results .
Chemical Cataloging
It is listed in chemical catalogs such as Sigma-Aldrich, indicating its use in various research and development activities .
MDPI - Synthesis of Novel Derivatives Springer - Synthesis, characterization and in vitro antibacterial evaluation Springer - Synthesis and antiviral study Sigma-Aldrich - Chemical Catalog
Mécanisme D'action
Target of Action
It’s worth noting that quinazoline derivatives have been associated with various biological activities, including analgesic and anti-inflammatory effects .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets in a way that disrupts normal cellular functions, leading to various downstream effects .
Biochemical Pathways
Given the broad range of biological activities associated with quinazoline derivatives, it’s likely that multiple pathways are impacted .
Result of Action
It’s known that quinazoline derivatives can have a range of effects, including cytotoxic activity .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNNEXWZHCXUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 5,6,7,8-tetrahydroquinazolin-4-amine derivatives interact with their biological targets and what are the downstream effects?
A1: Research suggests that certain 5,6,7,8-tetrahydroquinazolin-4-amine derivatives act as tubulin polymerization inhibitors, specifically targeting the colchicine-binding site. [] This interaction disrupts the formation of microtubules, essential components of the cytoskeleton. [] Consequently, these compounds can interfere with crucial cellular processes like mitosis, ultimately leading to cell cycle arrest and cell death. This mechanism is similar to that observed with combretastatin A-4, a known anti-cancer agent. []
Q2: What is the impact of structural modifications on the activity of 5,6,7,8-tetrahydroquinazolin-4-amine derivatives?
A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the 5,6,7,8-tetrahydroquinazolin-4-amine scaffold significantly influence its biological activity. For instance, introducing a cyclohexane or cycloheptane ring annulated with the pyrimidine moiety, along with specific substitutions at positions 2 and 4 of the pyrimidine ring, can dramatically alter the compound's potency against various cancer cell lines. [] Further research explored the impact of various substituents on the quinazoline core, revealing that some modifications could enhance selectivity for specific domains of the p97 ATPase, a potential target in cancer therapy. [] These findings highlight the importance of precise structural modifications in optimizing the potency and selectivity of these compounds for desired targets.
Q3: Have there been any attempts to improve the delivery of 5,6,7,8-tetrahydroquinazolin-4-amine derivatives?
A3: Yes, researchers have explored encapsulating a potent 5,6,7,8-tetrahydroquinazolin-4-amine derivative, N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine, within biocompatible nanocontainers composed of Ca2+ or Mg2+ cross-linked alginate. [] This encapsulation strategy aimed to improve the compound's delivery and potentially enhance its therapeutic efficacy while maintaining its cytotoxic activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



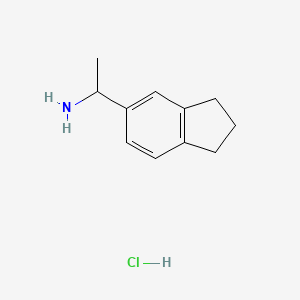
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)
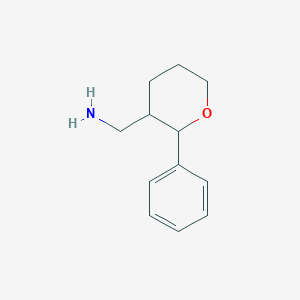
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419430.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)
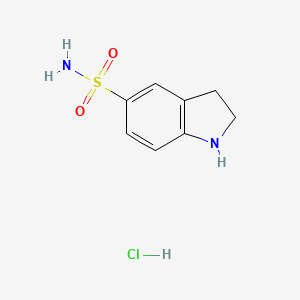
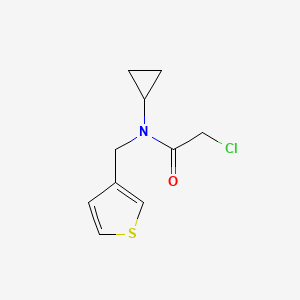

![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)